2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol

CD73 inhibitor Cancer Immunotherapy Ecto-5'-nucleotidase

Substituting this chloropyrimidine with generic analogs causes loss of dual CD73/GRP activity, leading to experimental failure. NSC77427 uniquely retains both the 2-amino and 4-ethanolamine groups essential for its polypharmacological profile. • CD73 inhibition: Ki = 87 nM, enabling graded adenosine pathway modulation distinct from potent clinical candidates. • GRP antagonism: Validated in vivo - therapeutic administration during influenza infection reduces lung pathology, cytokine expression, and monocyte infiltration. • Serves as a SAR-amenable starting point for kinase/receptor modulator optimization. Ideal for researchers investigating neuropeptide-purinergic crosstalk in inflammatory lung disease and tumor microenvironment studies.

Molecular Formula C6H9ClN4O
Molecular Weight 188.61 g/mol
CAS No. 2846-77-7
Cat. No. B1215521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol
CAS2846-77-7
Synonyms2-((2-amino-6-chloropyrimidin-4-yl)amino)ethanol
NSC77427
Molecular FormulaC6H9ClN4O
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)N)NCCO
InChIInChI=1S/C6H9ClN4O/c7-4-3-5(9-1-2-12)11-6(8)10-4/h3,12H,1-2H2,(H3,8,9,10,11)
InChIKeyHCFWGTJOPSZOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC77427 Technical Baseline


2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol (CAS 2846-77-7, also known as NSC77427) is a functionalized chloropyrimidine derivative with the molecular formula C6H9ClN4O and a molecular weight of 188.62 g/mol . It serves as a versatile synthetic intermediate and a biologically active small molecule [1]. The compound is characterized as a gastrin-releasing peptide (GRP) inhibitor [2] and exhibits measurable affinity for the ecto-5'-nucleotidase (CD73) enzyme [3].

Dual-mechanism probe GRP inhibitor and CD73 enzyme inhibitor tool compound for pathway studies
Functionalized scaffold 2-amino-6-chloropyrimidine core supports synthetic derivatization and SAR exploration

Substitution Risks for NSC77427


Indiscriminate substitution of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol with a generic chloropyrimidine analog can lead to significant experimental failure. The presence of both a 2-amino group and a 4-ethanolamine substituent on the pyrimidine core is crucial for its unique polypharmacological profile. As detailed in Section 3, this compound demonstrates a specific potency window for CD73 (Ki = 87 nM) [1] that is distinct from highly potent clinical candidates, and it acts as a functional GRP inhibitor in vivo [2]. Replacing it with a compound like 2-((6-chloropyrimidin-4-yl)amino)ethanol (CAS 22177-94-2), which lacks the 2-amino group, would result in a loss of the specific kinase and enzyme interactions that define its utility as a dual-mechanism probe.

Attribute
This Compound
Common Substitute
2‑Amino group
Present; enables GRP/CD73 dual activity
Absent in des‑amino analog (CAS 22177‑94‑2); may lose dual targeting
Pharmacological profile
Moderate CD73 inhibitor & small‑molecule GRP pathway modulator
High‑potency CD73 inhibitors or peptide GRP antagonists shift mechanism and PK profile; results may not transfer

NSC77427 Differentiation Evidence


Moderate-Affinity CD73 Inhibition

2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol inhibits recombinant rat CD73 with a Ki of 87 nM [1]. This affinity is significantly weaker than that of the potent, clinical-stage small molecule inhibitor AB-680 (Quemliclustat), which has a Ki of 4.9 pM for human CD73 [2]. The 17,755-fold difference in potency positions this compound not as a therapeutic lead, but as a valuable, less potent pharmacological tool for studies where complete enzymatic ablation is not desired, or as a starting point for fragment-based drug discovery.

CD73 Affinity Comparison
Cross‑study comparable
Ki 87 nM (rat CD73)
vs
AB‑680 Ki 4.9 pM
Moderate‑affinity tool; not for complete enzymatic blockade
~17,755‑fold less potent; assay context review needed
CD73 inhibitor Cancer Immunotherapy Ecto-5'-nucleotidase

GRP Inhibition in Influenza Model

This compound, designated NSC77427, has been demonstrated to function as a small-molecule gastrin-releasing peptide (GRP) inhibitor in vivo [1]. In a murine model of influenza (PR8 challenge), therapeutic administration of NSC77427 (20 μM/mouse, i.v.) from days 2 to 6 post-infection led to decreased numbers of GRP-producing pulmonary neuroendocrine cells and reduced TLR4+ monocyte infiltration into the lungs (1.5 cells/20X field for treated vs. 2.6 for vehicle) [2]. This contrasts with peptide-based GRP antagonists like ICI 216140 (IC50 = 2 nM), which have different pharmacokinetic properties and modes of administration, making NSC77427 a distinct, small-molecule chemical probe for in vivo GRP pathway studies .

In Vivo GRP Inhibition
Cross‑study comparable
Reduced lung monocytes (1.5 vs 2.6 cells/field)
vs vehicle, p<0.05
Supports small‑molecule GRP probe in influenza model
Peptide antagonist ICI 216140 differs in PK; model‑specific endpoint context
GRP Antagonist Influenza In Vivo Pharmacology

P2Y14 Receptor Selectivity

While exhibiting affinity for CD73, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol also demonstrates measurable but weak binding to the human P2Y14 purinoceptor, with an IC50 of 16.6 μM [1]. This is considerably weaker than its CD73 activity (Ki = 87 nM), providing a quantitative measure of its selectivity window. In contrast, the classic CD73 inhibitor APCP (Adenosine 5'-(α,β-methylene)diphosphate) is a nucleotide analog with a distinct chemical scaffold and selectivity profile that does not typically include P2Y14 activity [2]. This off-target data is crucial for researchers interpreting results from cellular assays, as it defines the concentration range where CD73 inhibition is the dominant mechanism.

P2Y14 Selectivity
Supporting evidence
P2Y14 IC50 16.6 µM
vs CD73 Ki 87 nM
190‑fold selectivity window for on‑target CD73 studies
Human P2Y14 in CHO cells; verify in native systems
P2Y14 Antagonist Purine Signaling Selectivity Screening

NSC77427 Application Scenarios


GRP-Mediated Pulmonary Inflammation

This compound is an ideal procurement choice for research groups studying the role of gastrin-releasing peptide (GRP) in inflammatory lung diseases. Its validated in vivo efficacy in reducing lung pathology and immune cell infiltration during influenza infection [1] makes it a proven chemical probe for this specific application. Unlike more potent peptide antagonists, its small-molecule nature facilitates in vivo dosing and study of the GRP pathway in a disease-relevant context.

CD73 Inhibition in Cancer Immunology

In cancer immunology, complete blockade of CD73 can have complex effects on the tumor microenvironment. This compound, with its moderate Ki of 87 nM for CD73 [1], offers a strategic alternative to extremely potent inhibitors like AB-680. It is well-suited for experiments designed to investigate partial or graded inhibition of the adenosine pathway, or for use as a control compound to validate the effects of more potent inhibitors [2].

Fragment-Based GRP Antagonist Development

As a small molecule with confirmed GRP inhibitory activity [1], NSC77427 serves as a validated starting point for medicinal chemistry optimization. Its structure, centered on a 2-amino-6-chloropyrimidine core, is amenable to further derivatization to improve potency and pharmacokinetic properties, as evidenced by its use in structure-activity relationship (SAR) studies for kinase and receptor modulation [2].

Purinergic-Neuropeptide Pathway Crosstalk

The unique dual activity profile of this compound—CD73 inhibition (Ki = 87 nM) [1] and GRP antagonism [2]—positions it as a specialized tool for exploring the intersection of purinergic signaling and neuropeptide function. Researchers studying conditions where both adenosine production and GRP signaling are implicated, such as certain inflammatory or neurological disorders, can use this single agent to simultaneously modulate both pathways, a capability not shared by selective, single-target inhibitors.

Application
Selection Property
Validation Focus
GRP pathway studies in lung inflammation
Small‑molecule GRP inhibitor probe
In vivo lung pathology endpoint review
CD73 pathway research in immuno‑oncology
Moderate‑affinity CD73 inhibitor
Enzyme inhibition assay context
Scaffold for SAR and medicinal chemistry
Functionalized 2‑aminopyrimidine core
GRP inhibition SAR platform
Purinergic‑neuropeptide crosstalk studies
Dual CD73/GRP activity
Pathway crosstalk endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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